molecular formula C24H26FN3O3 B2403786 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide CAS No. 877632-93-4

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2403786
CAS No.: 877632-93-4
M. Wt: 423.488
InChI Key: RAESDTULQDNSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
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Scientific Research Applications

Piper Chaba Vahl: Chemical Profile and Biological Activities

Piper chaba, also known as Chui Jhal or Choi Jhal, is a spice used in Indian and Bangladeshi cuisines. It possesses various biological activities and is employed in traditional medicine. The plant contains phytoconstituents like dimeric alkaloids and alkamides, showing diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This review emphasizes the potential of Piper chaba as a source of plant-based therapeutic lead compounds, supporting its usage in traditional medicine (Islam et al., 2020).

African Medicinal Spices and Vegetables: Anticancer Activities

This research explores the ability of African medicinal spices and vegetables to combat malignant diseases. It highlights the cytotoxic extracts from various spices and vegetables, including Piper capense, and their mode of action in cancer cells, such as induction of apoptosis and disruption of the mitochondrial membrane potential. The extracts and compounds exhibit anticancer properties, emphasizing the potential of these natural resources in cancer treatment (Kuete, Karaosmanoğlu, & Sivas, 2017).

Piper Longum L.: Traditional Knowledge and Pharmacological Evidence

Piper longum, commonly known as 'Pippali,' has been traditionally used for treating various conditions. It contains phytochemicals like piperine and piperlongumine, exhibiting a wide range of activities such as anti-inflammatory and anticancer. Despite traditional claims, further scientific validation is required, particularly in the treatment of insomnia, dementia, and epilepsy. The review calls for more research in this direction, highlighting the need for generating toxicological data on human subjects (Yadav, Krishnan, & Vohora, 2020).

Piper Sarmentosum Roxb.: Botany, Traditional Uses, and Pharmacological Activities

Piper sarmentosum Roxb. is a traditional medicinal plant used for treating various illnesses. It contains compounds like alkaloids and flavonoids, showing activities like anti-inflammatory, antineoplastic, and antipyretic. The review underscores the need for further research on the pharmacodynamic constituents of Piper sarmentosum, the understanding of its action mechanism, and the comprehensive evaluation of its medicinal quality (Sun et al., 2020).

Piper Sarmentosum on Bone Health and Fracture Healing

Piper sarmentosum (PS) is traditionally used to treat illnesses, and recent studies suggest it has antioxidant and anti-inflammatory activities. This review summarizes the therapeutic effects of PS on preventing osteoporosis and promoting fracture healing. PS has been studied in animal models and showed promising effects in preventing bone deterioration and improving fracture healing. Further research is suggested to validate these findings (Ekeuku, Chin, & Mohd Ramli, 2022).

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)18-31-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAESDTULQDNSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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